molecular formula C23H19ClF3N3O2S B4102359 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B4102359
M. Wt: 493.9 g/mol
InChI Key: JSTCAVXSSKWORT-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzothiazole and piperidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the benzothiazole moiety can be synthesized by treating 2-mercaptoaniline with acid chlorides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to maintain consistency and quality. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within cells, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione apart is its combination of multiple functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O2S/c24-16-6-5-14(11-15(16)23(25,26)27)30-20(31)12-18(22(30)32)29-9-7-13(8-10-29)21-28-17-3-1-2-4-19(17)33-21/h1-6,11,13,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTCAVXSSKWORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 2
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 3
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 6
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

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